![molecular formula C10H11N3OS B4389043 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol](/img/structure/B4389043.png)
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol
Descripción general
Descripción
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol is a chemical compound that has been extensively researched for its potential applications in various fields. It is a member of the triazole family of compounds, which have been found to possess a wide range of biological and pharmacological activities. In
Aplicaciones Científicas De Investigación
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, antiviral, and anticancer activities. It has also been investigated for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the severity of viral infections. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Direcciones Futuras
There are many potential future directions for research on 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol. One area of interest is its use as a potential anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its use as a potential antimicrobial agent. Studies are needed to optimize its use in different applications and to determine its potential for the development of new antibiotics. Additionally, its potential use as a ligand in coordination chemistry and as a corrosion inhibitor warrants further investigation.
Propiedades
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-6-7-15-10-11-9(12-13-10)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMMLWNYHCGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




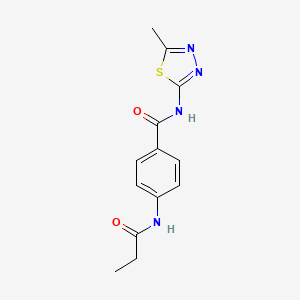
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexylacetamide](/img/structure/B4388988.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4388994.png)

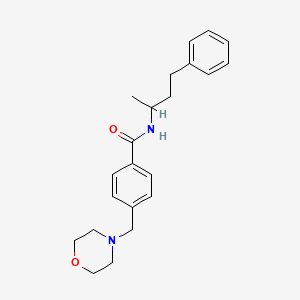
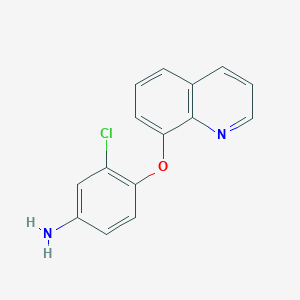
![ethyl 4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4389016.png)
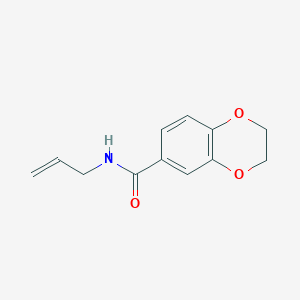
![2-[2-bromo-6-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4389031.png)
![3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4389055.png)
![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4389057.png)
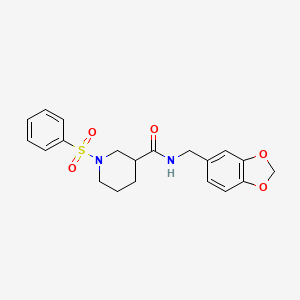
![{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389067.png)